molecular formula C17H21N5O5 B11293619 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11293619
M. Wt: 375.4 g/mol
InChI Key: XITPBJCHLOJAIK-UHFFFAOYSA-N
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Description

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used include hydrazine derivatives and carboxylic acids.

    Introduction of the Ethyl Group: This can be achieved through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Trimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the trimethoxyphenyl group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-a]pyridine-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-c]pyrimidine-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide lies in its specific ring structure and the presence of both the ethyl and trimethoxyphenyl groups. These features confer distinct chemical properties and biological activities that may not be present in similar compounds.

Properties

Molecular Formula

C17H21N5O5

Molecular Weight

375.4 g/mol

IUPAC Name

2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C17H21N5O5/c1-5-13-19-17-20-16(24)10(22(17)21-13)8-14(23)18-9-6-11(25-2)15(27-4)12(7-9)26-3/h6-7,10H,5,8H2,1-4H3,(H,18,23)(H,19,20,21,24)

InChI Key

XITPBJCHLOJAIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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